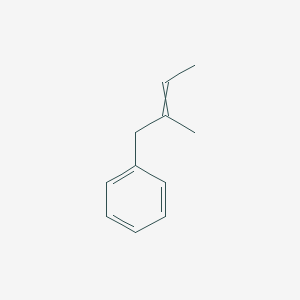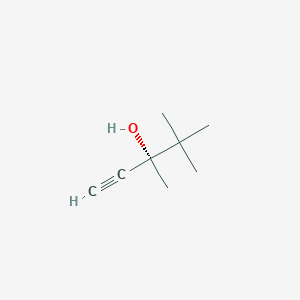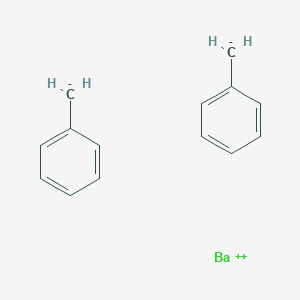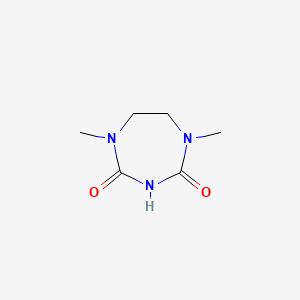
1,2-Diheptylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diheptylcyclopropene is an organic compound with the molecular formula C17H32 It belongs to the class of cyclopropenes, which are characterized by a three-membered carbon ring with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diheptylcyclopropene can be synthesized through the reaction of heptylmagnesium bromide with 1,2-dibromoethane, followed by dehydrohalogenation. The reaction typically involves the following steps:
- Preparation of heptylmagnesium bromide by reacting heptyl bromide with magnesium in anhydrous ether.
- Addition of 1,2-dibromoethane to the reaction mixture to form the cyclopropane ring.
- Dehydrohalogenation using a strong base such as potassium tert-butoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Diheptylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming 1,2-diheptylcyclopropane.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropene ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: 1,2-Diheptylcyclopropane.
Substitution: Halogenated cyclopropene derivatives.
Scientific Research Applications
1,2-Diheptylcyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Diheptylcyclopropene involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple three-membered ring compound with no substituents.
1,2-Dimethylcyclopropene: A cyclopropene derivative with methyl groups instead of heptyl groups.
1,2-Diphenylcyclopropene: A cyclopropene derivative with phenyl groups.
Uniqueness
1,2-Diheptylcyclopropene is unique due to its long heptyl chains, which impart distinct physical and chemical properties compared to other cyclopropene derivatives. These properties make it suitable for specific applications in research and industry.
Properties
CAS No. |
35365-53-8 |
|---|---|
Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1,2-diheptylcyclopropene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-16-15-17(16)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
InChI Key |
JMXZTHUSPYEWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C1)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)

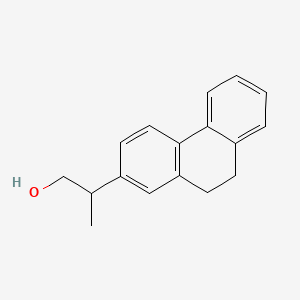

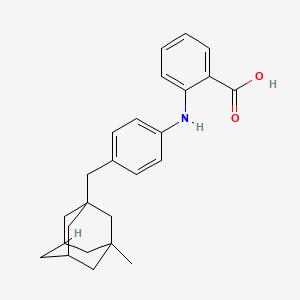
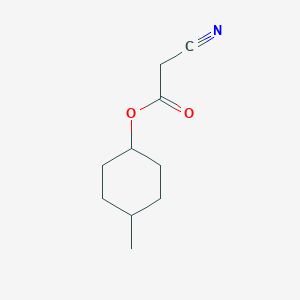

![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
